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Cat. No.: B1663377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G

protein-coupled receptor critically involved in a myriad of physiological processes.[1][2][3] Its

ability to selectively activate the A2AR has made it an invaluable tool in neuroscience,

immunology, and cardiovascular research, facilitating the elucidation of A2AR-mediated

signaling pathways and the exploration of their therapeutic potential. This document provides a

comprehensive technical overview of CGS 21680, including its chemical properties,

mechanism of action, quantitative pharmacodynamic data, and detailed experimental protocols

for its characterization.

Introduction to CGS 21680
CGS 21680, with the chemical name 2-[p-(2-carboxyethyl)phenylethyl-amino]-5′-N-

ethylcarboxamido adenosine, was one of the first highly selective ligands developed to

distinguish the A2A adenosine receptor from other adenosine receptor subtypes.[4] It is an

analog of adenosine, featuring modifications at the C2 and C5' positions of the purine and

ribose moieties, respectively, which confer its high affinity and selectivity for the A2AR.[4] The

hydrochloride salt of CGS 21680 is commonly used in research.[5]
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Property Value Reference

IUPAC Name

3-[4-[2-[[6-amino-9-

[(2R,3R,4S,5S)-5-

(ethylcarbamoyl)-3,4-

dihydroxyoxolan-2-yl]purin-2-

yl]amino]ethyl]phenyl]propanoi

c acid

[6]

Molecular Formula C23H29N7O6 [6]

Molecular Weight 499.52 g/mol (free base) [1]

CAS Number 124182-57-6 (hydrochloride) [1]

Solubility
Soluble in DMSO (up to 100

mM)
[1]

Appearance White solid [1]

Mechanism of Action and Signaling Pathway
CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor. The

A2AR is primarily coupled to the stimulatory G protein, Gs.[7][8] Upon agonist binding, a

conformational change in the receptor induces the exchange of GDP for GTP on the alpha

subunit of the Gs protein (Gαs). This activation leads to the dissociation of Gαs from the βγ

subunits. The activated Gαs then stimulates adenylyl cyclase (AC), an enzyme that catalyzes

the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][9]

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[7][9]

PKA, in turn, phosphorylates a variety of downstream targets, including the cAMP response

element-binding protein (CREB), which modulates gene transcription and mediates many of

the physiological responses associated with A2AR activation.[9]
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Figure 1. Adenosine A2A Receptor Signaling Pathway.

Pharmacodynamic Profile
The pharmacodynamic properties of CGS 21680 have been extensively characterized,

demonstrating its high affinity and selectivity for the A2A receptor.

Binding Affinity and Selectivity
The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of

CGS 21680 for various adenosine receptor subtypes. The data highlight the compound's

significant selectivity for the A2A receptor.
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Receptor
Subtype

Species Assay Type Parameter Value (nM) Reference

A2A
Rat (Brain

Tissue)

Radioligand

Binding
IC50 22 [10]

A2A Human
Radioligand

Binding
Ki 27 [1][2]

A1 Human
Radioligand

Binding
Ki 290 [1]

A2B Human
Radioligand

Binding
Ki 67 [1]

A3 Human
Radioligand

Binding
Ki 88,800 [1]

A2A
Rat

(Striatum)

Radioligand

Binding

([3H]CGS

21680)

Kd 17 [11]

A2A

Rat

(Hippocampu

s)

Radioligand

Binding

([3H]CGS

21680)

Kd 58 [11]

A2A Rat (Cortex)

Radioligand

Binding

([3H]CGS

21680)

Kd 58 [11]

Functional Potency
The functional potency of CGS 21680 is typically assessed by measuring its ability to stimulate

cAMP production.
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Assay Type
Cell
Line/Tissue

Parameter Value (nM) Reference

cAMP

Accumulation
Striatal Slices EC50 110 [10]

Coronary Flow

Increase

Isolated

Perfused Rat

Heart

ED25 1.8 [10]

cAMP

Stimulation
Not Specified EC50 1.48 - 180 [2]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CGS 21680's activity. The

following sections outline standard protocols for radioligand binding and cAMP accumulation

assays.

Radioligand Binding Assay (Competition)
This protocol determines the affinity of CGS 21680 for the A2A receptor by measuring its ability

to compete with a radiolabeled ligand.
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Figure 2. Radioligand Binding Assay Workflow.

Methodology:

Membrane Preparation: Homogenize tissues or cells expressing the A2A receptor in an

appropriate buffer and prepare a membrane fraction by centrifugation.
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Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of

a suitable A2A receptor radioligand (e.g., [3H]ZM241385), and varying concentrations of

CGS 21680. Include wells for total binding (radioligand and membranes only) and non-

specific binding (radioligand, membranes, and a high concentration of an unlabeled A2A

ligand).[8]

Separation: After incubation to equilibrium, rapidly separate the membrane-bound

radioligand from the free radioligand by vacuum filtration through glass fiber filters.

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the

radioactivity using a scintillation counter.

Data Analysis: Subtract non-specific binding from all other measurements to obtain specific

binding. Plot the percentage of specific binding against the logarithm of the CGS 21680

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

cAMP Accumulation Assay
This functional assay measures the ability of CGS 21680 to stimulate the production of

intracellular cAMP.
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Figure 3. cAMP Accumulation Assay Workflow.

Methodology:
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Cell Culture: Culture a suitable cell line stably or transiently expressing the human A2A

receptor (e.g., HEK293 or CHO cells) in multi-well plates.

Pre-incubation: Prior to agonist stimulation, pre-incubate the cells with a phosphodiesterase

(PDE) inhibitor, such as IBMX or rolipram, to prevent the degradation of cAMP.[12][13]

Agonist Stimulation: Add varying concentrations of CGS 21680 to the wells and incubate for

a defined period (e.g., 30-60 minutes) at room temperature or 37°C to stimulate cAMP

production.[8][13]

Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen

cAMP detection kit.

cAMP Detection: Measure the intracellular cAMP concentration using a sensitive detection

method, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or a

GloSensor-based assay.[13][14][15]

Data Analysis: Plot the measured cAMP levels against the logarithm of the CGS 21680

concentration and fit the data to a sigmoidal dose-response curve to determine the EC50

(the concentration that elicits 50% of the maximal response) and Emax (the maximal

response).[8]

In Vivo Applications and Methodologies
CGS 21680 has been utilized in numerous in vivo studies to investigate the physiological roles

of the A2A receptor.

Animal Models and Administration
CGS 21680 has been administered to various animal models, primarily rodents, to study its

effects on conditions such as Parkinson's disease, Huntington's disease, inflammation, and

cardiovascular function.[1][2][16] Administration is typically via intraperitoneal (i.p.) injection,

with doses ranging from 0.025 to 10 mg/kg, depending on the specific study and animal model.

[3][17] For continuous administration, osmotic minipumps can be implanted subcutaneously.

[18]

Example In Vivo Protocol: Assessment of Motor Activity
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Animal Acclimation: Acclimate the animals to the testing environment to minimize stress-

induced behavioral changes.

Drug Administration: Administer CGS 21680 or vehicle control via the chosen route (e.g., i.p.

injection).

Behavioral Assessment: At specified time points after administration, place the animals in an

open-field arena or use a specific behavioral test (e.g., rotarod for motor coordination, lever

pressing for operant behavior) to quantify motor activity.[17]

Data Analysis: Compare the behavioral parameters (e.g., distance traveled, rearing

frequency, latency to fall) between the CGS 21680-treated and vehicle-treated groups using

appropriate statistical methods.

Conclusion
CGS 21680 remains a cornerstone pharmacological tool for the study of adenosine A2A

receptor function. Its high selectivity and well-characterized pharmacodynamic profile enable

researchers to probe the intricate roles of A2AR signaling in health and disease. The

standardized experimental protocols outlined in this guide provide a framework for the

consistent and reliable characterization of CGS 21680 and other A2A receptor modulators,

facilitating the ongoing development of novel therapeutics targeting this important receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://en.wikipedia.org/wiki/CGS-21680
https://pubchem.ncbi.nlm.nih.gov/compound/Cgs-21680
https://commerce.bio-rad.com/en-nl/prime-pcr-assays/pathway/development-a2a-receptor-signaling
https://www.benchchem.com/pdf/The_Pharmacodynamics_of_Selective_A2A_Adenosine_Receptor_Agonists_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10091380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10091380/
https://www.selleckchem.com/products/CGS-21680-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/8692280/
https://pubmed.ncbi.nlm.nih.gov/8692280/
https://pubmed.ncbi.nlm.nih.gov/8692280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3402809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3402809/
https://www.benchchem.com/pdf/Application_Note_Measuring_Inupadenant_s_A2A_Receptor_Antagonism_using_a_cAMP_Assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198511/
https://innoprot.com/assay/adenosine-a2a-receptor-assay/
https://pubmed.ncbi.nlm.nih.gov/11909610/
https://pubmed.ncbi.nlm.nih.gov/11909610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2674372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2674372/
https://pubmed.ncbi.nlm.nih.gov/19295488/
https://pubmed.ncbi.nlm.nih.gov/19295488/
https://www.benchchem.com/product/b1663377#cgs-21680-as-a-selective-adenosine-a2a-agonist
https://www.benchchem.com/product/b1663377#cgs-21680-as-a-selective-adenosine-a2a-agonist
https://www.benchchem.com/product/b1663377#cgs-21680-as-a-selective-adenosine-a2a-agonist
https://www.benchchem.com/product/b1663377#cgs-21680-as-a-selective-adenosine-a2a-agonist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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